3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole
Overview
Description
3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole is a complex organic compound that features a combination of oxazole and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The pyrrolidine ring can be introduced via nucleophilic substitution reactions. The final compound is obtained by coupling the oxazole and pyrrolidine intermediates under specific reaction conditions, often involving catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its properties are explored for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-1,2-oxazole
- 5-(3-Chlorophenyl)-1,2-oxazole
- Pyrrolidine derivatives
Uniqueness
3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole is unique due to its combination of oxazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[5-(3-chlorophenyl)-1,2-oxazol-3-yl]-[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-12(2)18-10-15(22-26-18)17-7-4-8-24(17)20(25)16-11-19(27-23-16)13-5-3-6-14(21)9-13/h3,5-6,9-12,17H,4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXKOOAJFJBJCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C2CCCN2C(=O)C3=NOC(=C3)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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